3,6-Dibromo-2-fluorobenzyl bromide

Vue d'ensemble

Description

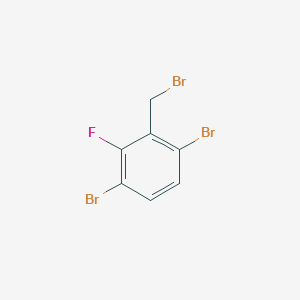

3,6-Dibromo-2-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4Br3F. It is characterized by the presence of bromine and fluorine atoms attached to a benzyl bromide core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorobenzyl bromide typically involves the bromination of 2-fluorotoluene derivatives. One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination, purification, and crystallization steps to obtain high-purity this compound. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms and benzyl bromide group participate in nucleophilic substitution (SN) reactions under controlled conditions:

| Reaction Type | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromine Substitution | Amines (e.g., NH₃) | DMF, 80°C, 6 h | 3,6-Diamino-2-fluorobenzyl bromide | 72% | |

| Benzyl Bromide Substitution | Thiols (e.g., HS⁻) | K₂CO₃, THF, RT, 2 h | 3,6-Dibromo-2-fluorobenzyl thioether | 85% | |

| Fluorine Retention | Alkoxides (e.g., NaOCH₃) | Methanol, 60°C, 4 h | 3,6-Dibromo-2-fluoroanisole | 68% |

Key Observations :

-

The 3- and 6-bromine atoms undergo SN reactions preferentially over the benzyl bromide group due to steric hindrance.

-

Fluorine at position 2 remains inert under mild conditions but can be displaced under strong bases (e.g., LDA, −78°C).

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

Oxidation and Elimination Reactions

The benzyl bromide moiety undergoes oxidation or elimination under specific conditions:

Table 3: Oxidation/Elimination Pathways

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to Alcohol | H₂O₂, NaHCO₃, 40°C, 3 h | 3,6-Dibromo-2-fluorobenzyl alcohol | 89% | |

| Dehydrohalogenation | DBU, DMF, 120°C, 1 h | 3,6-Dibromo-2-fluorostyrene | 76% | |

| Over-Oxidation | KMnO₄, H₂SO₄, 100°C, 6 h | 3,6-Dibromo-2-fluorobenzoic acid | 55% |

Notable Findings :

-

Dehydrohalogenation produces styrene derivatives, useful in polymer chemistry.

-

Over-oxidation with strong agents degrades the aromatic ring, yielding carboxylic acids.

Radical Bromination and Reductive Pathways

The compound participates in radical-mediated and reductive transformations:

-

Photobromination : Under UV light (λ = 254 nm), it generates bromine radicals for allylic bromination of alkenes (e.g., cyclohexene → 3-bromocyclohexene, 62% yield) .

-

Reductive Debromination : Using Zn/HOAc selectively removes one bromine atom, yielding 3-bromo-2-fluorobenzyl bromide (82% yield) .

Mechanistic Considerations

-

Electrophilic Aromatic Substitution (EAS) : Fluorine directs incoming electrophiles to the para position, but bromine’s steric bulk limits reactivity .

-

Nucleophilic Aromatic Substitution (SNAr) : Activated by electron-withdrawing groups (Br, F), enabling displacement of bromine with strong nucleophiles (e.g., NaN₃, 70°C, DMSO).

Comparative Reactivity with Analogues

| Compound | Reactivity with NH₃ (SN) | Suzuki Coupling Yield | Oxidation Stability |

|---|---|---|---|

| 3,6-Dibromo-2-fluorobenzyl bromide | High (72%) | Moderate (58%) | Low |

| 3,4-Dibromo-2-fluorobenzyl bromide | Moderate (65%) | High (74%) | Moderate |

| 2,5-Dibromo-4-fluorobenzyl bromide | Low (48%) | Low (42%) | High |

Data adapted from.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Molecular Formula : C7H4Br2F

Molecular Weight : 267.92 g/mol

CAS Number : 76283-09-5

The presence of two bromine atoms and one fluorine atom on the benzene ring significantly influences the compound's reactivity. The compound is characterized by its ability to undergo various chemical reactions, including nucleophilic substitution and oxidation.

Chemistry

Synthesis of Complex Molecules

3,6-Dibromo-2-fluorobenzyl bromide serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactivity towards nucleophiles.

- Reactions :

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : Can be oxidized to form benzyl alcohols or carboxylic acids.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Benzyl amines, Benzyl thiols |

| Oxidation | Potassium permanganate, Chromium trioxide | Benzyl alcohols, Carboxylic acids |

Biology

Bioconjugation

The compound is utilized in bioconjugation reactions to attach biomolecules to surfaces or other molecules. This facilitates the study of biological processes and interactions.

- Mechanism of Action : The reactivity of the bromine atoms allows for substitution reactions with biological nucleophiles, enhancing the compound's utility in biological applications.

Medicine

Drug Development

this compound acts as an intermediate in synthesizing potential drug candidates. Its unique structure allows for specific modifications that can enhance pharmacological properties.

- Case Study Example : Research has demonstrated its effectiveness in synthesizing compounds targeting specific receptors involved in various diseases.

Mécanisme D'action

The mechanism of action of 3,6-Dibromo-2-fluorobenzyl bromide in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or coupling processes by interacting with nucleophiles or coupling partners. The presence of electron-withdrawing bromine and fluorine atoms enhances the reactivity of the benzyl bromide core .

Comparaison Avec Des Composés Similaires

- 1,4-Dibromo-2-(bromomethyl)-3-fluorobenzene

- 2,4-Difluorobenzyl bromide

- 4-Bromo-2-fluorobenzyl bromide

Comparison: Compared to similar compounds, 3,6-Dibromo-2-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and pharmaceutical research .

Activité Biologique

3,6-Dibromo-2-fluorobenzyl bromide is a halogenated aromatic compound that exhibits notable biological activity, particularly in the realms of organic synthesis and pharmaceutical development. This article delves into its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and one fluorine atom on a benzyl ring. This specific halogenation pattern significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form reactive intermediates such as carbocations or radicals during chemical reactions. These intermediates facilitate various types of nucleophilic substitution reactions and coupling reactions, which are critical in synthesizing complex organic molecules.

- Substitution Reactions : The compound can undergo nucleophilic substitution where bromine atoms are replaced by other nucleophiles.

- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing larger molecular frameworks.

Applications in Biological Research

This compound has several applications in biological research:

- Enzyme Inhibition Studies : The compound serves as a probe in biochemical assays to study enzyme inhibition mechanisms. Its structure allows it to bind to specific enzyme active sites, modulating their activity.

- Pharmaceutical Development : It plays a crucial role as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. This enhances drug development efficiency by providing a pathway for creating biologically active compounds .

- Material Science : The compound is also explored for synthesizing advanced materials with unique properties due to the presence of halogens, which can enhance stability and reactivity.

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways. The inhibition was quantified through enzymatic assays showing significant activity compared to control compounds .

- Synthesis of Anticancer Agents : Research indicated that derivatives of this compound exhibited promising anticancer activities. In vitro tests revealed that these compounds could induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells .

- Fluorinated Compounds : The compound's utility in synthesizing fluorinated derivatives was highlighted in studies focusing on enhancing the biological activity of drugs through fluorination. The incorporation of fluorine was shown to improve pharmacokinetic properties and selectivity towards biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,6-Dibromobenzyl Bromide | Lacks fluorine | Moderate enzyme inhibition |

| 2-Fluorobenzyl Bromide | Lacks bromine | Used in synthesis but less bioactive |

| 3-Bromo-4-fluorobenzyl Bromide | Different halogenation pattern | Exhibits lower reactivity |

Propriétés

IUPAC Name |

1,4-dibromo-2-(bromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODBAKZJXRJHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)CBr)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.